Zoptarelin doxorubicin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

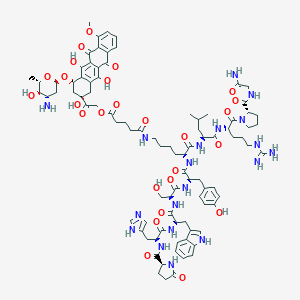

ゾプタレルリン ドキソルビシンは、ドキソルビシンとLHRHアナログを、グルタル酸スペーサーを介したエステル結合で結合させることで合成されます . 合成には、官能基の保護と脱保護、ペプチドカップリング反応、精製工程など、複数のステップが含まれます .

工業生産方法

ゾプタレルリン ドキソルビシンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 自動ペプチド合成装置、高速液体クロマトグラフィー(HPLC)などの大規模精製技術、最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .

化学反応の分析

反応の種類

ゾプタレルリン ドキソルビシンは、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

科学研究への応用

科学的研究の応用

作用機序

ゾプタレルリン ドキソルビシンは、癌細胞表面のLHRH受容体に結合することによりその効果を発揮します . 結合すると、化合物は細胞内に取り込まれ、エステル結合が加水分解され、癌細胞内にドキソルビシンが放出されます . ドキソルビシンはその後、DNAに挿入され、トポイソメラーゼIIを阻害し、アポトーシスを誘導します . この標的型送達機構は、正常組織への暴露を最小限に抑えながら、癌細胞内のドキソルビシン濃度を高めます .

類似の化合物との比較

類似の化合物

ドキソルビシン: 広く使用されている化学療法剤ですが、全身毒性が大きいです.

ゴセレリン: ホルモン感受性癌の治療に使用されるLHRHアナログです.

リュープロリド: 同様の用途を持つ別のLHRHアナログです.

独自性

ゾプタレルリン ドキソルビシンは、ドキソルビシンの抗癌特性とLHRHアナログの標的化能力を組み合わせた点が特徴です . この二重の機能により、化学療法剤を癌細胞に精密に送達することが可能になり、全身的な副作用を軽減し、治療効果を向上させることができます .

類似化合物との比較

Similar Compounds

Doxorubicin: A widely used chemotherapeutic agent with significant systemic toxicity.

Goserelin: An LHRH analog used in the treatment of hormone-sensitive cancers.

Leuprolide: Another LHRH analog with similar applications.

Uniqueness

Zoptarelin doxorubicin is unique in its ability to combine the anticancer properties of doxorubicin with the targeting capabilities of an LHRH analog . This dual functionality allows for more precise delivery of the chemotherapeutic agent to cancer cells, reducing systemic side effects and improving therapeutic outcomes .

生物活性

Zoptarelin doxorubicin, also known as AEZS-108 or Zoptrex, is a hybrid anticancer agent that combines the properties of a luteinizing hormone-releasing hormone (LHRH) agonist with doxorubicin, a well-known chemotherapeutic agent. This innovative compound was developed to target cancers expressing LHRH receptors, particularly in endometrial and ovarian cancers. Despite its promising design aimed at enhancing the efficacy of doxorubicin while reducing systemic toxicity, clinical trials have yielded mixed results regarding its biological activity.

This compound functions through a dual mechanism:

- Targeted Delivery : The LHRH agonist component binds specifically to LHRH receptors, which are overexpressed in certain tumors. This targeting is intended to deliver doxorubicin directly to cancer cells, thereby increasing local drug concentration and minimizing exposure to healthy tissues.

- Cytotoxic Effect : Doxorubicin exerts its antitumor effects by intercalating into DNA, disrupting replication and transcription processes, and inducing apoptosis in rapidly dividing cells.

Phase II Trials

Initial phase II studies indicated that this compound had significant activity and low toxicity in patients with advanced endometrial cancer. Key findings from these trials include:

- Patient Population : 44 women with stage 3/4 LHRH-positive endometrial cancer.

- Treatment Regimen : 267 mg/m² IV of zoptarelin every 21 days for up to 8 cycles.

- Outcomes :

Phase III Trials

The pivotal ZoptEC trial, however, did not replicate the favorable outcomes observed in phase II. In this larger study involving 512 patients:

- Comparison : this compound vs. standard doxorubicin (60 mg/m²).

- Results :

Case Studies

Several case studies have highlighted the potential utility of this compound in specific patient populations:

- Ovarian Cancer :

- Triple-Negative Breast Cancer (TNBC) :

Safety Profile

The safety profile of this compound appears favorable compared to traditional chemotherapy regimens. The most common adverse effects reported include:

- Neutropenia

- Leucopenia

- Fatigue

- Nausea

These side effects are consistent with those seen with other forms of chemotherapy but are generally lower in incidence due to the targeted nature of the drug .

特性

CAS番号 |

139570-93-7 |

|---|---|

分子式 |

C91H117N19O26 |

分子量 |

1893.0 g/mol |

IUPAC名 |

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C91H117N19O26/c1-44(2)31-58(83(125)104-57(17-11-29-98-90(94)95)89(131)110-30-12-18-63(110)88(130)100-40-67(93)114)105-81(123)55(16-7-8-28-97-68(115)20-10-21-70(117)134-42-66(113)91(132)36-52-73(65(37-91)136-71-35-53(92)76(118)45(3)135-71)80(122)75-74(78(52)120)77(119)51-14-9-19-64(133-4)72(51)79(75)121)103-84(126)59(32-46-22-24-49(112)25-23-46)106-87(129)62(41-111)109-85(127)60(33-47-38-99-54-15-6-5-13-50(47)54)107-86(128)61(34-48-39-96-43-101-48)108-82(124)56-26-27-69(116)102-56/h5-6,9,13-15,19,22-25,38-39,43-45,53,55-63,65,71,76,99,111-112,118,120,122,132H,7-8,10-12,16-18,20-21,26-37,40-42,92H2,1-4H3,(H2,93,114)(H,96,101)(H,97,115)(H,100,130)(H,102,116)(H,103,126)(H,104,125)(H,105,123)(H,106,129)(H,107,128)(H,108,124)(H,109,127)(H4,94,95,98)/t45-,53-,55+,56-,57-,58-,59-,60-,61-,62-,63-,65-,71-,76+,91-/m0/s1 |

InChIキー |

OOUACICUAVTCEC-LZHWUUGESA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CN=CN1)NC(=O)C1CCC(=O)N1)O)N)O |

異性体SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N6CCC[C@H]6C(=O)NCC(=O)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]1CCC(=O)N1)O)N)O |

正規SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CN=CN1)NC(=O)C1CCC(=O)N1)O)N)O |

Key on ui other cas no. |

139570-93-7 |

同義語 |

AEZS-108 AN-152 LHRH, lysine(6)-doxorubicin luteinizing hormone-releasing factor (pig), 6-(N6-(5-(2-(4- ((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)- 1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11- dioxo-2-naphthacenyl)-2-oxoethoxy)-1,5-dioxopentyl)-D- lysine)-, (2S-cis)- Lys(6)-LHRH-doxorubicin ZEN-008 zoptarelin doxorubicin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。